N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide
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Overview
Description
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide is an organic compound with the molecular formula C18H20ClNO3 and a molecular weight of 333.81 g/mol . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a chloroacetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The starting material, 4-hydroxy-3-methoxybenzyl alcohol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Chlorination: The benzyloxy intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Acetamide Formation: The chlorinated intermediate is reacted with N-methylacetamide in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The chloroacetamide moiety may participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-bromo-N-methylacetamide: Similar structure but with a bromo group instead of a chloro group.
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups enhances its solubility and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMFVIWPCLLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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